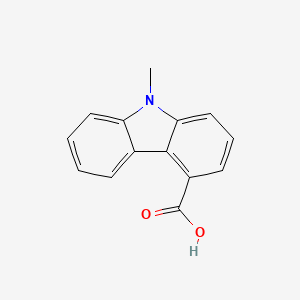
9-Methyl-9H-carbazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9H-carbazole-4-carboxylic acid is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-4-carboxylic acid typically involves the methylation of carbazole followed by carboxylation. One common method involves the use of methyl iodide and a base to introduce the methyl group at the nitrogen atom of carbazole. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups (using nitric acid).
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 9-Methyl-9H-carbazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives have shown promise in anticancer and antimicrobial research.
Industry: In the material sciences, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.
Mécanisme D'action
The mechanism by which 9-Methyl-9H-carbazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. The exact pathways involved can vary, but often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to its analogs, 9-Methyl-9H-carbazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the position of the carboxylic acid group can affect the compound’s electronic properties and its suitability for use in organic electronics.
Propriétés
Numéro CAS |
89374-78-7 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
9-methylcarbazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c1-15-11-7-3-2-5-9(11)13-10(14(16)17)6-4-8-12(13)15/h2-8H,1H3,(H,16,17) |
Clé InChI |
NWZQILSTWOUZJT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C=CC=C31)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


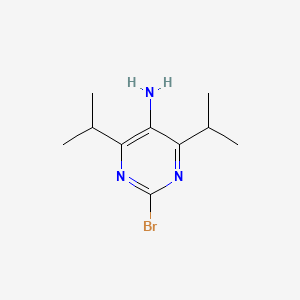
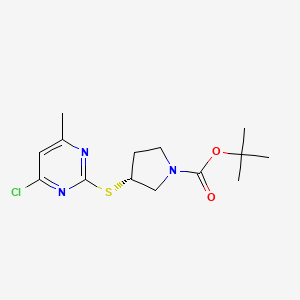
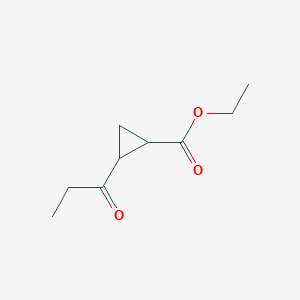
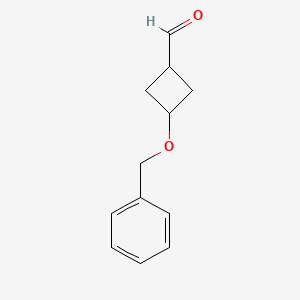
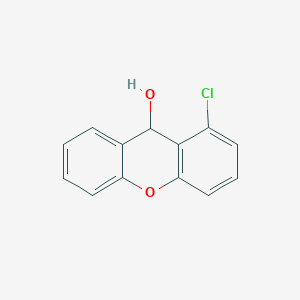
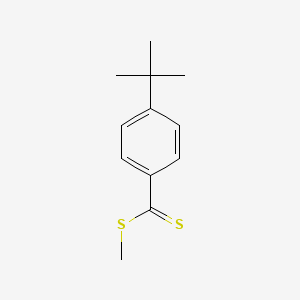
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
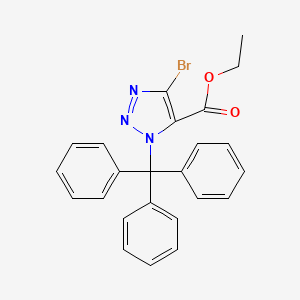
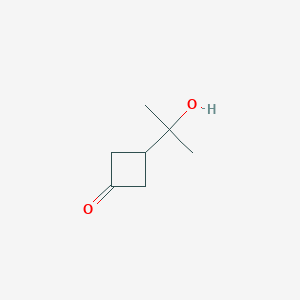

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)


![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
